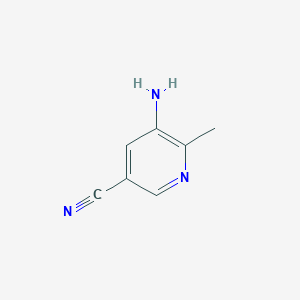

5-Amino-6-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTRDJRVPIKZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-6-methylnicotinonitrile synthesis starting materials and mechanism

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-methylnicotinonitrile

This guide provides a comprehensive overview of the synthetic routes to this compound, a valuable heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this target molecule.

Introduction: The Significance of this compound

This compound, with its characteristic aminopyridine scaffold, serves as a crucial intermediate in organic synthesis. The presence of three distinct functional groups—an amino group, a methyl group, and a nitrile group—on the pyridine ring provides multiple reaction sites for further chemical elaboration. This versatility makes it an attractive precursor for constructing complex molecular architectures, particularly in the field of medicinal chemistry where substituted pyridines are prevalent motifs in biologically active compounds.

Core Synthetic Strategy: The Thorpe-Ziegler Cyclization Pathway

One of the most robust and classical methods for constructing the substituted pyridine ring of this compound is through a variation of the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be aromatized.[1][2] The key to this synthesis is the strategic construction of an acyclic dinitrile precursor that contains all the necessary atoms for the final heterocyclic product.

Starting Materials and Precursor Synthesis

The synthesis logically begins from simple, commercially available starting materials. The most common and efficient approach involves the reaction of acetaldehyde with malononitrile .

-

Malononitrile (CH₂(CN)₂): A highly versatile C3 building block, notable for the acidity of its central methylene protons (pKa of 11 in water), which allows for easy carbanion formation.[3] It serves as the source for the C3, C4, C5, and nitrile group of the target molecule.

-

Acetaldehyde (CH₃CHO): This provides the C2 and C6 atoms, including the essential methyl group at the 6-position.

-

Ammonia or an ammonium salt (e.g., Ammonium Acetate): Acts as the nitrogen source for the pyridine ring.

The initial step is a Knoevenagel condensation between acetaldehyde and malononitrile, catalyzed by a weak base, to form 2-ethylidenemalononitrile. This intermediate then undergoes a Michael addition with a second molecule of malononitrile, which, in the presence of an ammonia source, leads to a key acyclic intermediate that is poised to cyclize.

Reaction Mechanism

The overall mechanism can be dissected into several distinct, sequential steps:

-

Formation of an Enamine/Iminium Intermediate: The reaction is often initiated by the formation of an enamine from acetaldehyde and a secondary amine catalyst (like piperidine or morpholine), or proceeds through base-catalyzed self-condensation.

-

Knoevenagel Condensation: The acetaldehyde enamine (or acetaldehyde itself under base catalysis) reacts with the first molecule of malononitrile to form an α,β-unsaturated dinitrile intermediate.

-

Michael Addition: A second molecule of malononitrile, deprotonated by the base, acts as a nucleophile and attacks the β-position of the unsaturated intermediate in a classic Michael addition.

-

Intramolecular Cyclization (Thorpe-Ziegler): The newly formed intermediate now possesses two nitrile groups in a sterically favorable arrangement. A base abstracts a proton to generate a carbanion, which then attacks the carbon of the vicinal nitrile group, forming a six-membered ring and an imine anion.[4]

-

Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to the more stable enamine form. Subsequent elimination of a hydrogen molecule (oxidation) leads to the final, stable aromatic pyridine ring. This oxidation can occur via air or by the addition of a mild oxidizing agent.

The causality behind using a base like piperidine or sodium ethoxide is twofold: it catalyzes the initial condensation and is crucial for deprotonating the carbon atoms to facilitate both the Michael addition and the final cyclization step.[4]

Caption: Figure 1: Thorpe-Ziegler Reaction Pathway

Experimental Protocols

The following protocol is a representative, self-validating procedure synthesized from established methods for analogous pyridine syntheses.

One-Pot Synthesis of this compound

Materials:

-

Malononitrile (2.0 eq)

-

Acetaldehyde (1.0 eq)

-

Piperidine (0.2 eq, catalyst)

-

Ethanol (solvent)

-

Sulfur (optional, as mild oxidant)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), malononitrile (13.2 g, 0.2 mol), and piperidine (2 mL).

-

Addition of Aldehyde: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetaldehyde (4.4 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 78 °C) for 4-6 hours. If using sulfur, it can be added at the beginning of the reflux.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

Caption: Figure 2: General Laboratory Workflow

Quantitative Data and Reaction Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a critical role.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |

| Base | Piperidine | Sodium Ethoxide | Triethylamine | Piperidine is effective for both Knoevenagel and Michael steps. Stronger bases like NaOEt can accelerate cyclization but may lead to side reactions. |

| Solvent | Ethanol | Methanol | DMF | Protic solvents like ethanol are common and effective. DMF can increase reaction rates due to its high boiling point but makes product isolation more difficult. |

| Temperature | Reflux (~78°C) | 50°C | Room Temp. | Refluxing is typically required to drive the cyclization and aromatization steps to completion. Lower temperatures may stall the reaction at an intermediate stage. |

| Oxidant | Air | Sulfur | None | In many cases, aerial oxidation during reflux is sufficient for aromatization. Elemental sulfur can act as a hydrogen acceptor to facilitate the final oxidation step, potentially improving yields. |

| Typical Yield | 60-75% | 55-70% | 40-60% | Conditions must be optimized to balance reaction rate with the suppression of polymerization and other side reactions of malononitrile and acetaldehyde. |

Conclusion

The synthesis of this compound is most effectively achieved through a multicomponent reaction that culminates in a Thorpe-Ziegler type cyclization. The use of inexpensive and readily available starting materials like malononitrile and acetaldehyde makes this an economically viable and scalable process. A thorough understanding of the underlying mechanism, particularly the roles of the base catalyst and the reaction conditions, is paramount for optimizing the reaction for high yield and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic intermediate for applications in drug discovery and materials science.

References

-

Thorpe reaction - Wikipedia. [Online]. Available: [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [Online]. Available: [Link]

-

Malononitrile - Wikipedia. [Online]. Available: [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-Amino-6-methylnicotinonitrile: An Integrated Approach

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the structural elucidation of 5-Amino-6-methylnicotinonitrile (C₇H₇N₃), a key heterocyclic building block. The inherent value of such substituted pyridines in medicinal chemistry and materials science necessitates a robust, multi-technique approach to confirm their identity and purity unequivocally.[1][2] This document moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the synergy between different spectroscopic methods to create a self-validating analytical workflow.

The principles and protocols outlined herein adhere to the FAIR (Findable, Accessible, Interoperable, and Reusable) data management guidelines, ensuring that the generated data is robust, reliable, and ready for dissemination.[3][4][5]

Foundational Strategy: The Characterization Workflow

The unambiguous identification of a molecule like this compound cannot be achieved with a single technique. Each method provides a unique and complementary piece of the structural puzzle. Our strategy is based on an integrated workflow that begins with determining the molecular formula and proceeds through the identification of the carbon-hydrogen framework, confirmation of functional groups, and probing of the molecule's electronic properties.

Figure 1: A comprehensive workflow for the spectroscopic characterization of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme for this compound is used throughout this guide.

Figure 2: Structure and atom numbering of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Mass spectrometry is the foundational step, providing the most critical piece of initial data: the molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is the preferred technique for this polar, heterocyclic molecule as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the mass of the synthesized compound. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is crucial for determining the exact mass, which allows for the unambiguous calculation of the elemental composition (C₇H₇N₃).

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Analyzer Settings: Operate the mass spectrometer in positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Data Acquisition: Acquire the spectrum, ensuring a stable spray and signal. The data should be calibrated against a known standard for high-resolution measurement.

Data Interpretation & Expected Results: The calculated monoisotopic mass of C₇H₇N₃ is 133.06399. The primary ion expected in the ESI-MS spectrum will be the protonated molecule [M+H]⁺.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₇N₃ | Based on the structure. |

| Calculated Exact Mass | 133.0640 Da | Sum of the most abundant isotopes. |

| Observed Ion (HRMS) | [M+H]⁺ at m/z 134.0718 | Protonation of the basic pyridine nitrogen is most likely.[6] |

| Adducts | [M+Na]⁺ at m/z 156.0538 | Sodium adducts are commonly observed in ESI-MS.[7] |

The observation of an ion at m/z 134.0718 within a narrow mass tolerance (e.g., < 5 ppm) provides high confidence in the assigned molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: FT-IR spectroscopy probes the vibrational modes of covalent bonds. It is an exceptionally powerful and rapid technique for confirming the presence of the key functional groups that define this compound: the primary amine (-NH₂), the nitrile (-C≡N), the aromatic ring, and the alkyl group (-CH₃). The frequency of vibration is determined by the bond strength and the masses of the connected atoms, resulting in characteristic absorption bands for each functional group.[8]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation (like KBr pellets) is required.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Data Interpretation & Expected Results: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Recent studies on similar aminonicotinonitrile structures provide excellent reference data for expected peak locations.[9]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Appearance |

| **Primary Amine (-NH₂) ** | N-H Stretch | 3490 - 3300 | Two distinct, sharp-to-medium bands due to symmetric and asymmetric stretching.[9][10] |

| N-H Bend | 1650 - 1600 | A strong, sharp absorption.[9] | |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 | A very sharp, strong intensity peak in a relatively clean region of the spectrum.[9][11] |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to medium sharp peaks, typically at higher frequency than alkyl C-H stretches.[12] |

| C=C/C=N Stretch | 1600 - 1450 | Multiple sharp bands of varying intensity, characteristic of the pyridine ring.[13] | |

| Methyl Group (-CH₃) | C-H Stretch | 2980 - 2850 | Medium intensity sharp peaks, appearing just below 3000 cm⁻¹.[12] |

The simultaneous presence of the dual N-H stretching bands, the sharp C≡N peak around 2220 cm⁻¹, and the aromatic ring vibrations provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Principle & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. It maps the carbon-hydrogen framework by exploiting the magnetic properties of ¹H and ¹³C nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity between adjacent, non-equivalent protons. For this analysis, a solvent like DMSO-d₆ is ideal as it effectively dissolves the polar compound and its residual solvent peak does not interfere with key signals. The use of Tetramethylsilane (TMS) as an internal standard is a universally accepted practice for calibrating the chemical shift scale to 0 ppm.[14]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument should be tuned to the ¹H and ¹³C frequencies and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time (more scans) is required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data (FID), phase the spectrum, and integrate the ¹H signals. Reference the spectra to the TMS signal at 0.00 ppm.

Data Interpretation & Expected Results:

¹H NMR (400 MHz, DMSO-d₆):

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H4 | ~8.1 - 8.3 | Singlet (s) | 1H | Aromatic proton ortho to the electron-withdrawing nitrile group, significantly deshielded. |

| H2 | ~7.6 - 7.8 | Singlet (s) | 1H | Aromatic proton on the pyridine ring. |

| -NH₂ (Amine) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. Position is solvent-dependent.[9] |

| -CH₃ (Methyl) | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group attached to the aromatic ring, deshielded relative to a simple alkane. |

¹³C NMR (100 MHz, DMSO-d₆):

| Assignment | Expected δ (ppm) | Rationale |

| C6 | ~158 - 162 | Carbon bearing the amino group, significantly shielded by the nitrogen lone pair. |

| C5 | ~150 - 155 | Aromatic carbon attached to the methyl group. |

| C4 | ~140 - 145 | Aromatic carbon, deshielded by the adjacent nitrogen. |

| C2 | ~110 - 115 | Aromatic carbon. |

| C≡N (Nitrile) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C3 | ~90 - 95 | Carbon attached to the electron-withdrawing nitrile group, significantly shielded. |

| -CH₃ (Methyl) | ~18 - 22 | Typical shift for a methyl group attached to an sp² carbon. |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle & Causality: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For this compound, the conjugated π-system of the substituted pyridine ring acts as the chromophore. The amino group (-NH₂) acts as an auxochrome, a group with non-bonding electrons that modifies the absorption of the chromophore, typically causing a bathochromic (red) shift to a longer wavelength (λmax). This technique is highly sensitive for quantitative analysis and provides insight into the electronic structure of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

-

Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation & Expected Results: Substituted aminopyridines typically exhibit strong absorption bands corresponding to π → π* transitions.

| Parameter | Expected Value | Rationale |

| λmax | ~240 nm and ~310 nm | The spectrum is expected to show two main absorption bands, characteristic of aminopyridine systems.[15][16] The longer wavelength absorption is due to the extended conjugation involving the amino group's lone pair and the pyridine ring. |

Integrated Analysis: A Self-Validating Conclusion

Figure 3: The synergy of spectroscopic data in validating the structure of this compound.

This integrated approach ensures trustworthiness. The mass spectrum confirms the elemental composition predicted by the structure. The IR spectrum confirms the presence of the exact functional groups expected from that structure. Finally, the NMR spectrum elucidates the precise arrangement and connectivity of the atoms, confirming the substitution pattern on the pyridine ring. The UV-Vis spectrum is consistent with the electronic nature of the confirmed structure. Each piece of data cross-validates the others, leading to a single, coherent structural assignment.

References

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Akzo Nobel Chemicals B.V. Available at: [Link]

-

Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. Available at: [Link]

-

IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Project Details. Retrieved from [Link]

-

Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

-

Kie-Young, K., et al. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel), 20(17), 4933. Available at: [Link]

-

IUPAC. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. Available at: [Link]

-

SFU Library. (2015). How to find chemical spectra online. YouTube. Available at: [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

PubChem. (n.d.). 5-Methylnicotinonitrile. National Institutes of Health. Retrieved from [Link]

-

Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

-

Rojas-Le-Fort, M., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Saringat, M. I., et al. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds. Trends in Sciences, 21(4), 7906. Available at: [Link]

-

Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1804. Available at: [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-6-isobutyl-4-(2-methoxyphenyl)-5-methylnicotinonitrile. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P93794]. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

Cohen, L. H., et al. (2020). Sample-to-Analysis Platform for Rapid Intracellular Mass Spectrometry from Small Numbers of Cells. Analytical Chemistry, 92(11), 7469–7476. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line) and 2-amino-6-methylpyridine pentaborate (black line) salts. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. iupac.org [iupac.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]

- 6. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]

- 7. Sample-to-Analysis Platform for Rapid Intracellular Mass Spectrometry from Small Numbers of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. 2-Aminopyridine [webbook.nist.gov]

- 16. 3-Aminopyridine [webbook.nist.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-6-methylnicotinonitrile

This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-Amino-6-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of predicted spectral data, a thorough guide to the underlying principles of spectral assignment, and robust, field-proven protocols for sample preparation and data acquisition. Our approach emphasizes the causality behind experimental choices, ensuring that the described methods are not just procedural but also fundamentally understood.

Introduction: The Structural Elucidation Challenge

This compound (C₇H₇N₃) is a substituted pyridine derivative featuring key functional groups—an amine, a methyl group, and a nitrile—that contribute to its unique electronic environment and potential as a scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel compounds. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] This guide serves to provide a foundational understanding of the expected NMR characteristics of this specific molecule.

Due to the absence of readily available, published experimental spectra at the time of this writing, this guide is built upon high-quality predicted NMR data. These predictions are generated using sophisticated algorithms that rely on large databases of experimental results, offering a reliable framework for spectral interpretation.[2][3]

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data were obtained using the online spectral database and predictor, NMRDB.org.[2][3] The predictions are based on a database of experimentally recorded spectra and provide a robust estimation of the chemical shifts and coupling constants.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized below. The data reflects the distinct electronic environments of the protons in the molecule.

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H4 | 7.85 | Singlet (s) | 1H | Aromatic proton, deshielded by the adjacent nitrile group and the ring nitrogen. |

| H2 | 7.15 | Singlet (s) | 1H | Aromatic proton, influenced by the adjacent methyl group and ring nitrogen. |

| -NH₂ | 4.50 | Broad Singlet (br s) | 2H | Amine protons. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[4] |

| -CH₃ | 2.45 | Singlet (s) | 3H | Methyl group protons attached to the pyridine ring. |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in this compound.

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C6 | 157.5 | Carbon bearing the methyl group, significantly influenced by the ring nitrogen. |

| C5 | 148.0 | Carbon bearing the amino group. |

| C4 | 141.0 | Aromatic CH carbon, deshielded by the nitrile group. |

| C2 | 125.0 | Aromatic CH carbon. |

| -CN | 118.0 | Nitrile carbon. |

| C3 | 105.0 | Quaternary carbon adjacent to the nitrile and amino groups. |

| -CH₃ | 22.0 | Methyl carbon. |

Spectral Interpretation and Structural Assignment

The assignment of NMR signals is based on established principles of chemical shifts, which are governed by the local electronic environment of each nucleus.

-

¹H NMR Analysis :

-

Aromatic Protons (H2, H4) : The pyridine ring protons appear as sharp singlets in the aromatic region (typically 6.0-9.0 ppm).[5] The proton at the C4 position is predicted to be the most downfield (deshielded) due to the strong electron-withdrawing effect of the adjacent cyano (-CN) group. The H2 proton is slightly more shielded. The lack of adjacent protons results in singlet multiplicities for both.

-

Amine Protons (-NH₂) : The protons of the primary amine appear as a broad singlet. This broadness is a result of rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Their chemical shift is highly sensitive to the solvent environment and concentration.[4]

-

Methyl Protons (-CH₃) : The three protons of the methyl group are chemically equivalent and do not have any adjacent proton neighbors, thus they appear as a sharp singlet. Its position around 2.45 ppm is characteristic for a methyl group attached to an aromatic ring.

-

-

¹³C NMR Analysis :

-

Aromatic and Olefinic Carbons : The carbons of the pyridine ring (C2, C4, C5, C6) and the nitrile group (C3, -CN) appear in the downfield region of the spectrum (100-160 ppm), which is characteristic for sp² and sp hybridized carbons.[6][7]

-

Quaternary Carbons (C3, C5, C6, -CN) : These carbons, which bear no hydrogen atoms, typically show signals of lower intensity in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

-

Aliphatic Carbon (-CH₃) : The sp³ hybridized carbon of the methyl group is the most shielded and therefore appears at the highest field (lowest ppm value) in the spectrum.[7]

-

Experimental Protocols: A Self-Validating System

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield reliable and reproducible results.

Sample Preparation Workflow

The quality of the final spectrum is directly dependent on the quality of the NMR sample. A well-prepared sample should be a homogeneous solution, free of particulate matter and paramagnetic impurities.[8]

Caption: Workflow for preparing a high-quality NMR sample.

Causality Behind Choices:

-

Sample Amount : Sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[9] However, overly concentrated samples can lead to line broadening in ¹H spectra and difficulties in magnetic field shimming.[9]

-

Deuterated Solvents : Using solvents where hydrogen (¹H) is replaced by deuterium (²H) is standard practice. This is because the spectrometer's field/frequency lock system relies on the deuterium signal to maintain stability during data acquisition. Furthermore, it prevents the large solvent signal from overwhelming the much smaller analyte signals in ¹H NMR.[9] The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) depends on the solubility of the analyte. For this compound, both are viable options, but the chemical shifts, particularly of the -NH₂ protons, will vary.

-

Filtration : Any suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[8]

NMR Data Acquisition Protocol

The following steps outline a general procedure for acquiring standard 1D ¹H and ¹³C spectra.

Caption: Standard workflow for NMR data acquisition.

Causality Behind Choices:

-

Locking and Shimming : The deuterium lock compensates for any drift in the magnetic field over time. Shimming is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. A homogeneous field is essential for obtaining sharp, well-resolved NMR signals.[9]

-

Proton-Decoupling (for ¹³C NMR) : Standard ¹³C NMR spectra are acquired while simultaneously irradiating all proton frequencies. This collapses the carbon-proton couplings, resulting in a single sharp line for each unique carbon atom, which greatly simplifies the spectrum. This process also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[6]

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. The detailed spectral assignments, coupled with robust experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the principles behind the spectral features and the rationale for each step in the experimental process, scientists can ensure the acquisition of high-quality, reliable data for structural verification and further research in drug discovery and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Alberta, Faculty of Science. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

University of Cambridge, Department of Chemistry. 13C NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Table of Characteristic Proton NMR Shifts. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Predict 13C carbon NMR spectra [nmrdb.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

An In-depth Technical Guide to the IR and MS Spectral Analysis of 5-Amino-6-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) spectral characteristics of 5-Amino-6-methylnicotinonitrile, a key heterocyclic building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings and practical methodologies for the spectral characterization of this compound. We will delve into the interpretation of its IR spectrum based on functional group analysis and predict its fragmentation pattern in electron impact mass spectrometry (EI-MS). This guide combines fundamental spectroscopic principles with field-proven insights to offer a self-validating framework for the analysis of this and similar molecules.

Introduction to this compound

This compound, with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure incorporates several key functional groups that dictate its chemical reactivity and are crucial for its spectral identification: a primary aromatic amine (-NH₂), a nitrile group (-C≡N), a methyl group (-CH₃), and a pyridine ring. The precise arrangement of these groups on the pyridine core gives rise to a unique spectral fingerprint, which can be elucidated using techniques like IR spectroscopy and mass spectrometry. Understanding these spectral properties is paramount for its identification, purity assessment, and the study of its role in various chemical reactions.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the type of chemical bond and the atoms involved.

Predicted IR Spectrum of this compound

Based on the functional groups present in this compound, we can predict the key absorption bands in its IR spectrum. A summary of these expected absorptions is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Primary Aromatic Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium-Strong | Two distinct peaks are expected for a primary amine.[6][7][8] |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong | This peak can sometimes be mistaken for a C=C stretch.[6] | |

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring.[9] |

| Nitrile (-C≡N) | C≡N Stretching | 2240 - 2220 | Strong, Sharp | The position is influenced by conjugation with the aromatic ring.[10] |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium | Characteristic of aliphatic C-H bonds. |

| C-H Bending (Asymmetric & Symmetric) | 1470 - 1430 & 1380 - 1370 | Medium | ||

| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1400 | Medium-Strong | Multiple bands are expected in this region.[11][12][13] |

| Aromatic C-N | C-N Stretching | 1335 - 1250 | Strong | Characteristic of the bond between the amino group and the pyridine ring.[6] |

Experimental Protocol for FT-IR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions and intensities with the predicted values and reference spectra of similar compounds to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and press arm after the analysis is complete.

-

Workflow for FT-IR Analysis

Caption: A streamlined workflow for acquiring and analyzing an FT-IR spectrum.

Mass Spectrometric Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][14] Electron Impact (EI) ionization is a common method where the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[15][16][17] The resulting fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.

Predicted Electron Impact (EI) Mass Spectrum of this compound

The molecular ion peak (M⁺˙) for this compound is expected at an m/z of 133, corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.[16][18]

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the loss of small, stable neutral molecules or radicals. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |

| 133 | [C₇H₇N₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 118 | [C₆H₄N₃]⁺ | CH₃˙ | Loss of a methyl radical. |

| 106 | [C₆H₆N₂]⁺˙ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 91 | [C₅H₃N₂]⁺ | CH₃˙ + HCN | Sequential loss of a methyl radical and hydrogen cyanide. |

| 79 | [C₅H₅N]⁺˙ | HCN from m/z 106 | Loss of hydrogen cyanide from the fragment at m/z 106. |

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS is likely to be initiated by the loss of a methyl radical or a molecule of hydrogen cyanide, both of which are common fragmentation pathways for substituted pyridines and nitriles.[19][20][21]

Caption: Proposed EI-MS fragmentation pathways for this compound.

Experimental Protocol for GC-MS Analysis

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of heterocyclic compounds.

-

Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

MS Interface: Set the transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).

-

MS Ion Source: Use electron impact (EI) ionization at 70 eV. Set the ion source temperature to approximately 230 °C.

-

MS Analyzer: Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Acquire the data.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern to confirm the structure.

-

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. The predicted IR spectrum offers clear diagnostic peaks for its key functional groups, while the anticipated mass spectrum reveals a characteristic molecular ion and a logical fragmentation pattern. The detailed experimental protocols provided in this guide serve as a practical resource for researchers to obtain high-quality spectral data for this and structurally related compounds. This in-depth analysis underscores the power of these spectroscopic techniques in modern chemical research and drug development.

References

-

Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (2008). PubMed. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

-

Electron Impact Definition. (n.d.). Fiveable. [Link]

-

Ir Spectra Functional Groups. (n.d.). [Link]

-

IR: amines. (n.d.). [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. [Link]

-

Spectral Database for Organic Compounds. (n.d.). Wikipedia. [Link]

-

Infrared Spectroscopy. (n.d.). [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. [Link]

-

Spectral Database for Organic Compounds. (n.d.). Bioregistry. [Link]

-

Spectral Database for Organic Compounds. (2023). Re3data.org. [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility. [Link]

-

5-Methylnicotinonitrile. (n.d.). PubChem. [Link]

-

Mass Spectrometry. (2024). Taylor & Francis eBooks. [Link]

-

Free Radicals in Mass Spectrometry. Part I. General Fragmentation Rules for Organic and Organometallic Compounds under Electron Impact. (2002). ResearchGate. [Link]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). [Link]

-

Mass Spectrometry in Organic Chemistry. (2021). YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (n.d.). PubMed. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). ACS Publications. [Link]

-

Welcome to the NIST WebBook. (n.d.). [Link]

-

IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020). YouTube. [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). [Link]

-

Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. [Link]

-

A Guide to the NIST Chemistry WebBook. (n.d.). [Link]

-

Mass spectral fragmentation patterns. (n.d.). Fiveable. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). NIH. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

-

Methyl nicotinate. (n.d.). NIST WebBook. [Link]

Sources

- 1. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 3308-01-8 [sigmaaldrich.com]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. cet-science.com [cet-science.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. fiveable.me [fiveable.me]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. youtube.com [youtube.com]

- 21. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Amino-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methylnicotinonitrile, a substituted pyridine derivative, is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aromatic pyridine ring, a nucleophilic amino group, and an electrophilic cyano group—imparts a versatile and nuanced reactivity profile. This guide offers a comprehensive exploration of the molecule's physicochemical properties, spectroscopic signatures, and multifaceted reactivity. We delve into the electronic interplay of its functional groups, providing mechanistic insights into its participation in electrophilic and nucleophilic substitutions, diazotization, and cycloaddition reactions. This document serves as a technical resource, consolidating theoretical principles with practical methodologies to empower researchers in leveraging this compound for the synthesis of novel, high-value molecules.

Introduction

This compound (CAS No. 3308-01-8) is a heterocyclic aromatic compound that has garnered significant attention as a versatile synthetic intermediate.[1][2] Its structure is characterized by a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 6-position, and a cyano (nitrile) group at the 3-position. This arrangement of electron-donating (amino, methyl) and electron-withdrawing (cyano, ring nitrogen) groups creates a unique electronic landscape that dictates its chemical behavior.

In the realm of drug discovery, substituted aminopyridines are considered privileged scaffolds, appearing in a multitude of biologically active compounds.[3] The ability of this compound to serve as a precursor for more complex heterocyclic systems makes it a valuable tool for constructing libraries of potential therapeutic agents.[4][5][6] Understanding its reactivity is paramount for designing efficient and regioselective synthetic routes.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are crucial for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 3308-01-8 | [1][7] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Tan solid (typical) | [8] |

| Purity | ≥97% (typical commercial grade) | [1] |

Note: Physical properties such as melting point and solubility may vary slightly depending on the supplier and purity.

Spectroscopic Signature

Spectroscopic data provides incontrovertible evidence for the structure and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Spectroscopic data for similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles, show characteristic signals for the amino protons (as a broad singlet) and the aromatic proton.[9]

-

¹³C NMR: The carbon NMR would reveal signals for the six carbons of the pyridine ring and the carbon of the methyl group. The cyano group carbon typically appears in the 115-125 ppm range.

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands include N-H stretching vibrations for the amino group (typically around 3300-3500 cm⁻¹), a strong C≡N stretching vibration for the nitrile group (around 2200-2260 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic ring.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. For example, a related compound, 2-amino-3-methyl-5-cyanopyridine, shows an (M+1) peak at m/z 134.1.[8]

Authoritative spectral data can often be found in chemical supplier databases.[10]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups and the pyridine ring.

The Pyridine Ring: A Balancing Act of Electronics

The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, due to the electronegative nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (NAS).[11][12]

However, the substituents on this particular molecule dramatically modulate this reactivity:

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group for EAS.

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group for EAS.

-

Cyano Group (-CN): A strongly deactivating, meta-directing group for EAS.[13]

The cumulative effect is a complex regiochemical outcome. The positions ortho and para to the strongly activating amino group (C4 and C6) are electronically enriched. However, the C6 position is already substituted. Therefore, electrophilic attack is most likely directed to the C4 position. Standard electrophilic substitution reactions like nitration or halogenation, which typically require harsh conditions for pyridine itself, may proceed under milder conditions due to the activating groups.[11][14][15]

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing cyano group and ring nitrogen make the C2 and C4 positions susceptible to attack.[16][17]

Caption: Electronic contributions of substituents on the pyridine ring.

Reactivity of the Amino Group

The exocyclic amino group is a primary aromatic amine and thus undergoes a range of classical transformations.

-

Diazotization and Sandmeyer-type Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -OH, -X, -CN) in Sandmeyer or related reactions, providing a powerful method for further functionalization.

-

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is often used as a protecting group strategy or to introduce new functionalities.

-

Alkylation: Direct alkylation can be challenging due to potential over-alkylation but can be achieved under controlled conditions.

-

Coupling Reactions: The amino group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the formation of new C-C or C-N bonds.[18]

Reactivity of the Cyano Group

The nitrile (cyano) group is a versatile functional handle that can be transformed into several other groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed.[19][20] Partial hydrolysis yields a primary amide (-CONH₂), while complete hydrolysis affords a carboxylic acid (-COOH). This provides a route to nicotinic acid derivatives.

-

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[19] Milder reducing agents like DIBAL-H can lead to the formation of an aldehyde (-CHO) after hydrolysis of the intermediate imine.

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile.[20] Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

-

Cycloaddition Reactions: The cyano group can participate as a dipolarophile or dienophile in various cycloaddition reactions, serving as a key step in the synthesis of more complex heterocyclic systems.[21]

Synthetic Applications and Methodologies

The true value of this compound lies in its role as a versatile building block for constructing complex molecules.[22] It is frequently employed in multicomponent reactions where its multiple reactive sites can be harnessed in a single synthetic operation.[23]

Example Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

A common application of aminonicotinonitriles is in the synthesis of fused heterocyclic systems like pyrazolopyridines, which are of significant interest in medicinal chemistry.

Caption: Workflow for the synthesis of a pyrazolopyridine derivative.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a common cyclization reaction, illustrating the compound's utility. It is designed as a self-validating system with clear steps for reaction, workup, and purification.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.5 eq)

-

Ethanol (200 proof)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 37.5 mmol).

-

Solvent and Reagent Addition: Add ethanol (50 mL) to the flask. Stir the suspension, then add hydrazine hydrate (e.g., 3.5 mL, 56.3 mmol) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. The product may precipitate; if so, collect by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine as a solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[24][25][26]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[26] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling.[25]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25]

-

Toxicity: The toxicological properties have not been fully investigated for all related compounds. Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[27] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[24]

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. The strategic placement of its amino, methyl, and cyano groups on the π-deficient pyridine ring creates a platform for a diverse array of chemical transformations. Its ability to act as a precursor to fused heterocyclic systems solidifies its importance as a key building block in medicinal chemistry and drug discovery. A comprehensive understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for researchers aiming to exploit its full synthetic potential.

References

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Google Scholar.

- Pyridine - Structure. DAV University.

- This compound | 3308-01-8. ChemicalBook.

- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.

- Electrophilic substitution on pyridine. Química Organica.org.

- Easy Access to 2-Aminopyridines. (2020). GalChimia.

- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ

- SAFETY D

- Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. (2013). PMC - NIH.

- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).

- Why nucleophilic substitution in pyridine favours

- This compound(3308-01-8) 1H NMR spectrum. ChemicalBook.

- The cyano group in the synthesis of heterocycles. (2010). Química Organica.org.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

- 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3. ChemicalBook.

- Reactions of Nitriles. Chemistry Steps.

- Chemistry of Nitriles. (2025). LibreTexts.

- 2-Amino-5-bromo-6-methyl-nicotinic acid. (2023). Apollo Scientific.

- Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.

- This compound [P93794]. ChemUniverse.

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.

- This compound. Sigma-Aldrich.

- A “building block triangle” representing building blocks for medicinal chemistry.

- This compound - CAS:3308-01-8. Sunway Pharm Ltd.

- 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843. PubChem.

- 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). (2017).

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.umich.edu [news.umich.edu]

- 5. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 3308-01-8 [chemicalbook.com]

- 8. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 10. This compound(3308-01-8) 1H NMR spectrum [chemicalbook.com]

- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 12. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. davuniversity.org [davuniversity.org]

- 17. quora.com [quora.com]

- 18. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-6-methylnicotinonitrile: A Versatile Heterocyclic Building Block for Chemical Synthesis and Drug Discovery

Executive Summary

5-Amino-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a highly functionalized and versatile heterocyclic building block in modern organic synthesis. Its unique arrangement of an amino group, a nitrile moiety, and a methyl group on the pyridine core provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, diverse reactivity, and key applications, particularly in the realm of medicinal chemistry and drug development. Detailed protocols, reaction pathway diagrams, and safety information are presented to equip researchers and chemical development professionals with the critical knowledge required to effectively utilize this valuable synthon.

Introduction to Heterocyclic Building Blocks

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings like pyridine being prevalent in a vast number of FDA-approved drugs. These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS 3308-01-8) is an exemplary building block, offering three distinct points for chemical modification: the nucleophilic amino group, the electrophilic nitrile carbon, and the pyridine ring itself. This trifecta of reactivity allows for its use in cascade reactions, multicomponent reactions, and the synthesis of fused heterocyclic systems, making it a molecule of significant strategic importance in the design of novel therapeutics and functional materials.

Physicochemical and Structural Properties

A comprehensive understanding of a building block's physical and chemical properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3308-01-8 | [1][2][3] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| IUPAC Name | 5-Amino-6-methylpyridine-3-carbonitrile | N/A |

| Appearance | Typically an off-white to tan solid | N/A |

| Storage | Sealed in dry, Room Temperature | [2] |

Note: Detailed experimental data such as melting point and boiling point are not consistently reported across public domains. Researchers should refer to the supplier-specific Certificate of Analysis.

Synthesis and Manufacturing

The synthesis of substituted aminonicotinonitriles is typically achieved through multi-step sequences starting from readily available pyridine precursors. A prevalent and industrially scalable strategy involves the palladium-catalyzed cyanation of a corresponding bromopyridine. This approach is favored for its high functional group tolerance and generally good yields.[4][5]

Diagram 1: Representative Synthesis Workflow

Sources

- 1. This compound | 3308-01-8 [chemicalbook.com]

- 2. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Aminonicotinonitriles

Abstract

The aminonicotinonitrile framework is a quintessential "privileged structure" in medicinal chemistry, forming the heterocyclic core of numerous biologically active compounds and approved pharmaceuticals.[1] Its value stems from its synthetic tractability and its ability to engage in diverse biological interactions, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive exploration of the aminonicotinonitrile scaffold, tracing its historical synthesis from classical, foundational reactions to modern, efficient methodologies. We will dissect the causality behind key experimental choices, provide detailed, field-tested protocols for pivotal synthetic transformations, and contextualize the scaffold's importance through its application in contemporary drug discovery.

Introduction: The Rise of a Privileged Scaffold

The story of aminonicotinonitriles is intertwined with the broader history of pharmaceutical chemistry. The late 19th and early 20th centuries saw a paradigm shift from natural product-based remedies to the first synthetic drugs, many of which were derived from the byproducts of the coal-tar industry.[3] This era established the importance of simple, nitrogen-containing heterocyclic scaffolds. Among these, the pyridine ring, the core of the aminonicotinonitrile structure, emerged as a recurring motif in biologically active molecules.

An aminonicotinonitrile is a pyridine ring substituted with both an amino (-NH₂) group and a cyano (-CN) group. This dual functionality is key to its utility. The amino group provides a nucleophilic handle for further derivatization and a crucial hydrogen bond donor for interacting with biological targets. The nitrile group, a potent electron-withdrawing group and a versatile synthetic precursor, modulates the electronic properties of the ring and can act as a bioisostere for other functional groups.[4] This combination of features makes the aminonicotinonitrile scaffold a powerful building block for creating vast libraries of compounds for drug screening.

Foundational Syntheses: The Classical Approaches

While it is difficult to pinpoint the single first synthesis of a simple aminonicotinonitrile, its preparation can be understood through the lens of several classical reactions developed for constructing substituted pyridines. These early methods, though sometimes lacking in efficiency, laid the groundwork for all subsequent innovations.

The Guareschi-Thorpe Condensation and Its Analogs

One of the most historically significant routes to substituted 2-aminopyridines is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with a cyanoacetamide. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to furnish the 2-pyridone, which can then be converted to the 2-aminopyridine. A related modern method involves the one-pot synthesis of substituted 2-amino isonicotinic acids, which are close relatives of aminonicotinonitriles.[5]

The Thorpe-Ziegler Reaction